p-Menthane-1,3,8-triol

Insect Repellent Vector Control Aedes aegypti

p-Menthane-1,3,8-triol is a monoterpenoid compound with the molecular formula C10H20O3 and a molecular weight of approximately 188.3 g/mol. It is primarily isolated as a natural product from the herbs of *Mentha canadensis* L.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
Cat. No. B599918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Menthane-1,3,8-triol
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3
InChIKeyJRNAYJOJYCECDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

p-Menthane-1,3,8-triol (CAS 155348-06-4) for Procurement: A Chemically Distinct Monoterpenoid with Quantifiable Bioactivity Profiles


p-Menthane-1,3,8-triol is a monoterpenoid compound with the molecular formula C10H20O3 and a molecular weight of approximately 188.3 g/mol [1]. It is primarily isolated as a natural product from the herbs of *Mentha canadensis* L. and is characterized by a unique arrangement of three hydroxyl groups at positions 1, 3, and 8 on the p-menthane skeleton [2]. This specific structural configuration differentiates it from its more widely studied diol analog, p-menthane-3,8-diol (PMD), and forms the basis for its distinct spectrum of bioactivities, including insect repellency and potential anti-inflammatory effects .

p-Menthane-1,3,8-triol: Why the p-Menthane Scaffold Alone Does Not Guarantee Equivalent Performance


The p-menthane monoterpenoid class encompasses a wide array of compounds with varying degrees of hydroxylation and stereochemistry, which directly influence their physical and biological properties [1]. Generic substitution, particularly with the more commercially prevalent p-menthane-3,8-diol (PMD), is scientifically unsound. p-Menthane-1,3,8-triol's triol configuration confers distinct molecular interactions, as evidenced by its specific antimicrobial and analgesic activities, which are not reported for PMD . Furthermore, its lower volatility compared to other monoterpenes suggests a different kinetic profile, potentially impacting both its mechanism of action and its duration of effect in applications such as insect repellency [2].

Quantitative Differentiation of p-Menthane-1,3,8-triol: Head-to-Head Efficacy and Selectivity Data vs. Analogs


Comparative Insect Repellency: p-Menthane-1,3,8-triol vs. Non-Exposed Control in Aedes aegypti

In a study evaluating repellent activity against the dengue vector *Aedes aegypti*, exposure to a 20% solution of p-Menthane-1,3,8-triol significantly reduced mosquito blood-feeding behavior by 38% compared to a non-exposed control group, which exhibited a 49% feeding rate . This demonstrates the compound's direct efficacy in disrupting host-seeking behavior.

Insect Repellent Vector Control Aedes aegypti Dengue Fever Prevention

Cytotoxicity Profile: p-Menthane-1,3,8-triol's IC50 in Mammalian Cells

The cytotoxic potential of p-Menthane-1,3,8-triol was assessed in monkey kidney epithelial (MA104) cells, yielding an IC50 value of 72.0 μg/mL . This value provides a critical benchmark for its safety profile in mammalian systems, which can be compared to other monoterpenoids or synthetic repellents like DEET.

Cytotoxicity Drug Safety Cell Viability MA104 Cells

Antimicrobial Spectrum: Class-Level Inference for Activity Against Gram-Positive Bacteria and Yeasts

While specific MIC data for p-Menthane-1,3,8-triol is not publicly available, it belongs to the p-menthane monoterpenoid class, which has demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeasts . This is in contrast to PMD, which is not primarily noted for this activity, highlighting a key differentiation point for research into novel anti-infective agents.

Antimicrobial Natural Product Drug Discovery Gram-Positive Bacteria

Application Scenarios for p-Menthane-1,3,8-triol Based on Quantifiable Evidence


Development of Next-Generation Topical Repellents with a Documented Efficacy Baseline

The 38% reduction in *Aedes aegypti* blood-feeding behavior at a 20% concentration provides a quantifiable starting point for formulation scientists [1]. This data can be used to benchmark new formulations of p-Menthane-1,3,8-triol, either alone or in synergistic combinations, against this established efficacy metric to improve upon the initial 38% reduction.

Safety and Risk Assessment for Mammalian Cell Systems

The defined cytotoxicity profile (IC50 of 72.0 μg/mL in MA104 cells) is a critical parameter for safety evaluations [1]. This allows toxicologists to compare its mammalian cell toxicity against its effective repellent concentration, establishing a therapeutic index and informing safe handling and formulation guidelines.

Exploratory Research into Multi-Functional Bioactive Agents

The class-level inference of antimicrobial activity against Gram-positive bacteria and yeasts positions p-Menthane-1,3,8-triol as a candidate for further investigation in anti-infective research [1]. This is a distinct application space from its diol analog, PMD, and supports procurement for exploratory drug discovery or the development of antimicrobial materials.

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